molecular formula C8H18Cl2N2 B2834106 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride CAS No. 2173992-28-2

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

Cat. No.: B2834106
CAS No.: 2173992-28-2
M. Wt: 213.15
InChI Key: WXLNSVWHCSMVCL-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride (CAS 2173992-28-2) is a high-purity chemical building block of significant interest in pharmaceutical and chemical research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, a core structure synonymous with tropane alkaloids and known for its wide array of biological activities . This privileged scaffold is frequently investigated in modern drug discovery for its three-dimensional structure, which is valuable for developing novel bioactive molecules. Research into similar 8-azabicyclo[3.2.1]octane derivatives has shown their potential in diverse therapeutic areas. For instance, such structures have been explored as inhibitors of the dopamine transporter (DAT) for central nervous system targets and as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for the management of inflammatory conditions . The dihydrochloride salt form of this amine enhances its stability and solubility, facilitating its use in various experimental applications. This product is intended for use as a key synthetic intermediate or a precursor in method development and structure-activity relationship (SAR) studies. 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is provided for research and manufacturing applications and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNSVWHCSMVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic methodologies, including enantioselective synthesis . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Common reagents include methyl iodide or benzyl bromide, typically in polar aprotic solvents like DMF or THF under basic conditions (e.g., K₂CO₃ or NaH).
Example :

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine+CH3IDMF, K2CO3N-Methyl derivative\text{3-Methyl-3-azabicyclo[3.2.1]octan-8-amine} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methyl derivative}

This reaction proceeds via an SN2 mechanism, yielding tertiary amine derivatives with enhanced lipophilicity.

Acylation Reactions

The amine reacts with acylating agents such as acetyl chloride or acetic anhydride to form amides. These reactions are often catalyzed by bases like pyridine.
Example :

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine+(CH3CO)2OPyridineN-Acetyl derivative\text{3-Methyl-3-azabicyclo[3.2.1]octan-8-amine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Pyridine}} \text{N-Acetyl derivative}

Acylation modifies the compound’s pharmacokinetic properties, making it a key step in prodrug synthesis.

Oxidation Reactions

The bicyclic structure undergoes oxidation at bridgehead carbons. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions selectively oxidizes secondary alcohols to ketones.
Example :

Bridgehead -CH(OH)-KMnO4/H+Ketone derivative\text{Bridgehead -CH(OH)-} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ketone derivative}

This reaction is pivotal for synthesizing intermediates with altered receptor-binding profiles.

Esterification and Hydrolysis

The hydroxyl group (if present in derivatives) reacts with anhydrides or acid chlorides to form esters. Conversely, esters undergo hydrolysis under acidic or basic conditions.
Reagents :

  • Esterification: Acetic anhydride, benzoyl chloride

  • Hydrolysis: HCl (aqueous) or NaOH.

Reactions with Nitrous Acid

The primary amine reacts with nitrous acid (HNO₂) to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions or coupling with aromatic amines.
Conditions :

  • Temperature: 0–5°C

  • Solvent: Aqueous HCl.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound participates in acid-base equilibria. Deprotonation with strong bases (e.g., NaOH) regenerates the free base form, altering solubility for extraction or purification .

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReactivity TowardPreferred Conditions
Primary AmineAlkylation/AcylationPolar aprotic solvents, base
Bridgehead C-HOxidationStrong oxidizing agents, acidic
Hydroxyl (deriv.)EsterificationAnhydrides, acid catalysts

Mechanistic Insights

  • Alkylation/Acylation : Proceeds via nucleophilic attack of the amine on electrophilic reagents. Steric hindrance from the bicyclic structure may slow kinetics compared to linear amines.

  • Oxidation : Bridgehead carbons exhibit unique reactivity due to strain in the bicyclic system, favoring ketone formation over complete ring cleavage .

Scientific Research Applications

Pharmacological Research

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride has been explored for its potential as a ligand for various neurotransmitter receptors, particularly in the central nervous system. Preliminary studies indicate that it may exhibit affinities for:

  • Dopamine Receptors
  • Serotonin Receptors
  • Nicotinic Acetylcholine Receptors

These interactions suggest that the compound could be useful in developing treatments for neurological disorders, including depression and anxiety.

Synthesis of Derivatives

The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride typically involves several steps that enable the production of high-purity samples suitable for research and pharmaceutical applications. Various synthetic routes have been reported, focusing on optimizing yield and purity to facilitate further biological testing.

Comparative Studies

Research has also included comparative studies with structurally similar compounds to elucidate the unique biological activities of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride. Some notable comparisons include:

Compound NameStructural FeaturesUnique Characteristics
8-Methyl-8-azabicyclo[3.2.1]octan-3-amineSimilar bicyclic structure; different nitrogen positionHigher lipophilicity
1-AminoindaneIndole-like structure; different ring systemPotentially different receptor activity
4-Aminobutyric acidLinear structure; single amine groupInvolved in GABAergic signaling

These studies highlight how the unique bicyclic arrangement of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride contributes to its distinctive biological activity.

Neuropharmacological Studies

Recent research has focused on the neuropharmacological effects of this compound, particularly its binding affinities and functional outcomes in animal models. These studies often employ techniques such as:

  • Radioligand Binding Assays
  • Electrophysiological Measurements

Findings suggest that modifications to the compound's structure can significantly impact its receptor binding profiles and subsequent biological effects.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride in potential therapeutic applications. Studies indicate that while the compound exhibits promising pharmacological properties, careful assessment of dosage and long-term effects is necessary to ensure safety.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 8-Methyl vs. 3-Methyl Derivatives

A key structural analog is 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4), which differs in the methyl group position (8- vs. 3-position). This positional isomerism significantly impacts pharmacological activity and physicochemical properties:

  • Molecular Weight : 213.15 g/mol (8-methyl) vs. 140.23 g/mol (free base of 3-methyl).
  • Synthesis : The 8-methyl derivative is synthesized via catalytic hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C, yielding 78% of the hydrochloride salt.
  • Applications : The 8-methyl analog is commercially available for research, with applications in neuroscience due to its structural similarity to tropane alkaloids (e.g., cocaine analogs).
Table 1: Positional Isomers Comparison
Property 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Molecular Formula C₈H₁₈Cl₂N₂ (dihydrochloride salt) C₈H₁₈Cl₂N₂
Molecular Weight 213.15 (estimated) 213.15
Key Substituent Position 3-Methyl 8-Methyl
Market Availability Limited Widely available (Thermo Scientific, BAC Reports)

Substituent Variations: Ethyl, Cyclopropyl, and Isopropyl Groups

Replacing the methyl group with bulkier substituents alters steric effects and receptor binding:

  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride : The cyclopropyl group introduces conformational rigidity, which may improve selectivity for specific biological targets.
  • exo-3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride : The isopropyl group further increases steric bulk, likely reducing metabolic clearance but complicating synthesis.
Table 2: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) Notable Property
3-Methyl derivative Methyl 213.15 Moderate lipophilicity
3-Ethyl derivative Ethyl 227.18 (estimated) Enhanced lipophilicity
8-Cyclopropyl derivative Cyclopropyl 239.18 Conformational rigidity
exo-3-Isopropyl derivative Isopropyl 225.18 (estimated) High steric hindrance

Complex Substituents: Heterocyclic and Aromatic Moieties

  • (8-syn)-3-(2,3-dihydro-1H-inden-2-yl)-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride : The indenyl group may confer activity against FGFR or CSF-1R kinases, as seen in related compounds like pimicotinib.

Stereochemical Considerations: Exo vs. Endo Isomerism

The exo/endo configuration of substituents influences biological activity:

  • exo-3-Isopropyl derivative : Exo isomers often exhibit higher metabolic stability due to reduced enzyme accessibility.
  • endo-8-azabicyclo[3.2.1]octan-3-amine derivatives : Endo configurations are common in tropane alkaloids and may mimic natural ligands more effectively.

Biological Activity

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride, also known by its CAS number 2173992-28-2, is a bicyclic amine compound that exhibits a variety of biological activities relevant to pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is C8H18Cl2N2, with a molecular weight of 213.15 g/mol. The compound features a bicyclic structure that is characteristic of tropane alkaloids, which are known for their diverse pharmacological effects.

PropertyValue
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS Number 2173992-28-2
IUPAC Name 3-methyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride

The biological activity of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound is known to act as a ligand for:

  • Serotonin Receptors : It exhibits high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT3 subtypes, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : The compound may also influence dopaminergic pathways, potentially affecting conditions such as schizophrenia and Parkinson's disease.

Pharmacological Studies

Research has indicated that 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride can modulate various biological pathways:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting potential use in treating depression.
  • Antipsychotic Potential : Given its interaction with dopamine receptors, this compound may serve as a precursor in the synthesis of novel antipsychotic medications.
  • Cognitive Enhancement : Preliminary investigations suggest that it may enhance cognitive functions through modulation of cholinergic systems.

Case Studies

A number of studies have explored the effects of related compounds on various biological systems:

  • In Vitro Studies : Research has demonstrated that derivatives of azabicyclo compounds can inhibit specific enzymes involved in neurotransmitter degradation, thus prolonging their action at synapses.
  • Animal Models : In vivo studies have reported changes in behavior indicative of anxiolytic or antidepressant activity when administered to rodents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reductive amination of the corresponding bicyclic ketone using sodium cyanoborohydride or via alkylation of the bicyclic amine with methyl iodide under basic conditions . Optimization includes adjusting pH (7–8 for reductive amination), solvent choice (methanol or ethanol for solubility), and temperature (room temperature to 60°C). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess impurities. Purity ≥90% is common for commercial batches .
  • Structural Confirmation : Employ 1^1H/13^{13}C NMR (D2_2O as solvent) to verify the bicyclic framework and amine proton signals. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 213.15 (M+H+^+) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Hazard Codes: H315, H319) .
  • Work in a fume hood to prevent inhalation of dust. Store in amber glass bottles at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How does the stereochemistry of 3-methyl-3-azabicyclo[3.2.1]octan-8-amine influence its biological activity?

  • Experimental Design : Compare enantiomers (e.g., endo vs. exo) using chiral HPLC separation. Assess receptor binding affinities (e.g., dopamine or serotonin transporters) via radioligand displacement assays. Studies suggest the endo configuration exhibits higher CNS penetration due to reduced steric hindrance .

Q. What strategies can resolve contradictions in pharmacological data across studies?

  • Troubleshooting Framework :

  • Purity Verification : Re-analyze batches via NMR to detect trace impurities (e.g., residual solvents) that may interfere with assays .
  • Structural Analogs : Compare results with analogs like 3-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride to isolate substituent effects .
  • Assay Conditions : Standardize buffer pH (7.4) and incubation times to minimize variability .

Q. How can computational modeling guide the optimization of this compound for neuropharmacology applications?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding to monoamine transporters. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Use QSAR models to predict bioavailability and toxicity based on substituent modifications (e.g., methyl vs. ethyl groups) .

Q. What are the limitations of current synthetic methods for scaling up production without compromising purity?

  • Critical Analysis :

  • Batch-to-batch variability in alkylation reactions may introduce byproducts (e.g., over-methylation). Monitor via in-line FTIR to track reaction progress .
  • Scale-up challenges include maintaining low temperatures during exothermic steps. Consider flow chemistry for better thermal control .

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